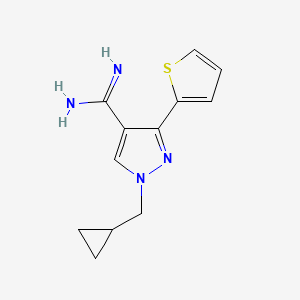

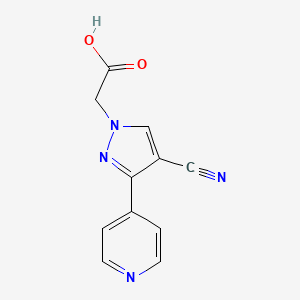

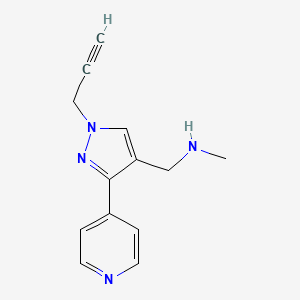

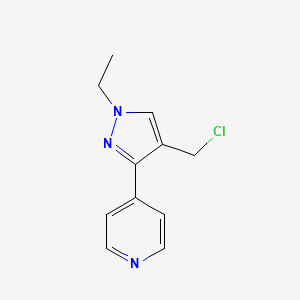

5-(氯甲基)-1-异丁基-3-苯基-1H-吡唑

描述

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the reaction mechanisms .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve kinetic studies and the use of spectroscopic techniques to monitor the reaction .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .作用机制

5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole acts as an electrophilic reagent and is involved in the formation of covalent bonds. It is believed to form a covalent bond with the target molecule by donating a pair of electrons to the target molecule. This covalent bond is then stabilized by the presence of a hydrogen bond between the 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole and the target molecule.

Biochemical and Physiological Effects

5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole has been used in various biochemical and physiological studies. It has been found to be an effective inhibitor of the enzyme monoamine oxidase (MAO) which is involved in the metabolism of neurotransmitters. 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole has also been shown to be an effective inhibitor of the enzyme acetylcholinesterase (AChE) which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In addition, 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole has been found to be an effective inhibitor of the enzyme phospholipase A2 (PLA2) which is involved in the breakdown of phospholipids, a type of lipid found in cell membranes.

实验室实验的优点和局限性

5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and is stable in a wide range of temperatures and pH levels. Furthermore, it is relatively non-toxic and has a low cost. However, 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole has some limitations for laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light and air, which can lead to decomposition.

未来方向

5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole has a wide range of potential future applications. It could be used as a catalyst in the synthesis of various organic compounds, as an intermediate in the synthesis of various pharmaceuticals, and as a reagent in the detection of certain compounds. It could also be used in the development of new drugs and treatments for various diseases, such as Alzheimer's and Parkinson's. In addition, 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole could be used to study the effects of various drugs on the brain and nervous system. Finally, 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole could be used in the development of new diagnostic tools for diseases and disorders.

科学研究应用

精细化学品的合成

5-(氯甲基)-1-异丁基-3-苯基-1H-吡唑: 作为精细化学品合成的关键中间体。其氯甲基基团具有高度反应活性,使其能够转化成各种专业分子。 该化合物可以进一步官能化以生产药物、农药和其他高价值化学实体 .

药物研究

在药物研究中,该化合物用于开发新药。其结构单元在具有显着生物活性的分子中很常见。 研究人员可以修改其核心结构以增强其与生物靶标的相互作用,这可能导致发现新型治疗剂 .

高分子科学

该化合物中的氯甲基基团可以引发聚合反应。它可以用来创建具有特定性质的新型聚合物材料,例如提高热稳定性或增强机械强度。 这种应用在开发用于工业用途的先进材料方面特别相关 .

催化

该化合物可以作为金属基催化剂的配体。吡唑环可以与过渡金属配位,形成在氢化、氧化和交叉偶联反应等催化过程中有用的配合物。 这些催化剂对于高效和可持续的化学合成至关重要 .

环境科学

在环境科学中,可以探索该化合物的衍生物的污染物结合能力。 这种结合能力使它们适合用于传感器或过滤系统中,这些系统旨在检测或去除环境中的有害物质 .

材料化学

该化合物的坚固结构使其适用于功能材料的设计。 它可以被整合到金属有机框架 (MOF) 或共价有机框架 (COF) 的框架中,这些框架在气体储存、分离技术和催化方面都有应用 .

抗菌剂

研究表明,吡唑衍生物具有抗菌活性。 该化合物可以作为合成新型抗菌剂的前体,有助于对抗抗生素耐药性细菌.

分析化学

在分析化学中,该化合物可以用来开发新的分析试剂。 它与各种分析物的反应能力使其成为在复杂混合物中定性或定量检测化学物质的宝贵工具 .

安全和危害

属性

IUPAC Name |

5-(chloromethyl)-1-(2-methylpropyl)-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2/c1-11(2)10-17-13(9-15)8-14(16-17)12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMZZPUTLGPIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。